molecular formula C23H22N6O3 B10912759 5-(3-nitrophenyl)-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(3-nitrophenyl)-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10912759
M. Wt: 430.5 g/mol
InChI Key: OPERIWRIDLTKQX-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-N~7~-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological and pharmacological activities. This compound features a triazole ring fused with a pyrimidine ring, and it is substituted with a nitrophenyl group and a propylphenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 5-(3-nitrophenyl)-N~7~-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with nitriles under thermal conditions. For instance, the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides in the presence of solvents like ethanol, toluene, or butanol-1 can yield the desired triazolopyrimidine derivatives . Additionally, microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides has been reported to be an efficient and eco-friendly method .

Chemical Reactions Analysis

5-(3-Nitrophenyl)-N~7~-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

5-(3-Nitrophenyl)-N~7~-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antibacterial, antifungal, and anti-inflammatory activities.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N~7~-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound can also induce apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Similar compounds to 5-(3-nitrophenyl)-N~7~-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include other triazolopyrimidine derivatives such as:

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

5-(3-nitrophenyl)-N-[1-(4-propylphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H22N6O3/c1-3-5-16-8-10-17(11-9-16)15(2)26-22(30)21-13-20(27-23-24-14-25-28(21)23)18-6-4-7-19(12-18)29(31)32/h4,6-15H,3,5H2,1-2H3,(H,26,30)

InChI Key

OPERIWRIDLTKQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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